molecular formula C14H9F6N3O3S B12740511 Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- CAS No. 141283-68-3

Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro-

Cat. No.: B12740511
CAS No.: 141283-68-3
M. Wt: 413.30 g/mol
InChI Key: OWZHTBDWFFDNIM-UHFFFAOYSA-N
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Description

Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- is a complex organic compound characterized by the presence of trifluoromethyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The phenylsulfonyl group can be reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce sulfonamide derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and phenylsulfonyl groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions .

Medicine

Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
  • Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-difluoro-
  • Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-tetrafluoro-

Uniqueness

The uniqueness of Acetamide, N-(2-((phenylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,2,2-trifluoro- lies in its specific combination of functional groups. The presence of both trifluoromethyl and phenylsulfonyl groups imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in similar compounds .

Properties

CAS No.

141283-68-3

Molecular Formula

C14H9F6N3O3S

Molecular Weight

413.30 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H9F6N3O3S/c15-13(16,17)8-6-10(22-12(24)14(18,19)20)11(21-7-8)23-27(25,26)9-4-2-1-3-5-9/h1-7H,(H,21,23)(H,22,24)

InChI Key

OWZHTBDWFFDNIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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